molecular formula C7H10OS B7861828 (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B7861828
M. Wt: 142.22 g/mol
InChI Key: HEXKZGQLEUXLFN-ZCFIWIBFSA-N
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Description

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a methyl-substituted thiophene ring at the 2-position and an (R)-configured hydroxyl-bearing carbon. The thiophene moiety, a sulfur-containing heterocycle, imparts unique electronic and steric properties, while the methyl group enhances lipophilicity and influences reactivity. Its stereochemical purity and physicochemical stability are critical for applications requiring enantioselectivity, such as drug development .

Properties

IUPAC Name

(1R)-1-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKZGQLEUXLFN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential intermediate in the synthesis of biologically active molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Thiophene-Based Derivatives

  • 1-(5-Iodo-thiophen-2-yl)ethan-1-ol ():

    • Substituent Effect : The iodine atom at the 5-position introduces steric bulk and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the methyl group in the target compound.
    • Synthesis : Synthesized via AlCl₃-catalyzed reactions with moderate yield (59%), suggesting that methyl-substituted derivatives (smaller, electron-donating groups) may achieve higher yields due to reduced steric hindrance .
  • 1-(Thiophen-3-yl)ethan-1-ol ():

    • Regioisomerism : The thiophene ring substitution at the 3-position alters electronic distribution, leading to distinct NMR chemical shifts (e.g., aromatic protons at δ = 7.27 ppm vs. δ = 6.8–7.1 ppm for 2-substituted thiophenes) .

Pyridine and Benzoxazole Derivatives

  • 1-(Pyridin-2-yl)ethan-1-ol ():

    • Electronic Properties : The pyridine ring’s nitrogen atom increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to thiophene-based analogs.
    • Catalytic Hydrogenation : Synthesized via Ni-catalyzed hydrogenation with phenylsilane (6 mol% catalyst loading, 24 h reaction time), achieving full conversion .
  • (R)-1-(Benzoxazol-2-yl)ethan-1-ol ():

    • Kinetic Resolution : Resolved via enzymatic or chemical methods with high stereochemical purity, demonstrating the role of rigid heterocycles in stabilizing transition states during asymmetric synthesis .

Aromatic Ethanol Derivatives

Fluorophenyl and Chlorophenyl Analogs ():

  • (R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(4-Fluorophenyl)ethan-1-ol :
    • Stereochemical Purity : 88–90% enantiomeric excess (ee) via biocatalytic reduction, slightly lower than the >95% ee achievable for thiophene derivatives using optimized ADHs (Alcohol Dehydrogenases) .
    • Physicochemical Properties : Higher boiling points and water solubility compared to thiophene analogs due to polar C–F bonds.

Hydroxyphenyl Derivatives ():

  • 1-(3-Hydroxyphenyl)ethan-1-ol :
    • Biocatalytic Reduction : Synthesized with high conversion (90%) using Lactobacillus kefir ADHs, highlighting the compatibility of unprotected hydroxyl groups in enzymatic systems .

Physicochemical and Spectroscopic Properties

NMR Data Comparison ():

Compound δ (OH) ppm δ (CH₃) ppm δ (Aromatic H) ppm
(R)-1-(5-Methylthiophen-2-yl)ethanol* 1.5–1.7 2.4 (s, CH₃) 6.8–7.1 (thiophene)
1-(Thiophen-3-yl)ethanol 1.46 N/A 7.27
(R)-1-(3-Fluorophenyl)ethanol 1.49 4.86 7.28–7.35

*Predicted shifts based on substituent effects.

Solubility and Stability :

  • Thiophene derivatives generally exhibit higher lipid solubility than pyridine or hydroxyphenyl analogs, favoring membrane permeability in drug design.
  • Methyl groups enhance steric protection of the hydroxyl group, reducing oxidative degradation compared to unprotected hydroxyphenyl derivatives .

Biological Activity

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol, a compound featuring a thiophene ring, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure

The compound can be represented as follows:

 R 1 5 Methylthiophen 2 yl ethan 1 ol\text{ R 1 5 Methylthiophen 2 yl ethan 1 ol}

This structure highlights the presence of a thiophene ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with thiophene rings exhibit significant activity against various pathogens. For instance, studies have demonstrated that certain thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity TypeTarget OrganismsReference
This compoundAntimicrobialESKAPE pathogens
2-OctylthiopheneAntibacterialVarious bacteria
2-ButylthiopheneAntifungalFungal strains

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs that have been tested against various cancer cell lines. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms.

Recent research has evaluated the cytotoxic effects of thiophene compounds on different cancer cell lines, including:

Cell LineCompound TestedIC50 (µM)Reference
K562 (Leukemia)Thiophene derivative15.4
MCF-7 (Breast)Platinum-thiophene complex10.0
SW620 (Colon)New thiophene derivative12.5

The ability of these compounds to interact with DNA and induce apoptosis suggests that this compound may share similar properties.

Anti-inflammatory Activity

Thiophene-containing compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has indicated that certain thiophene derivatives can significantly reduce inflammation in animal models.

Case Studies

Several case studies highlight the potential of thiophene derivatives in therapeutic applications:

  • Case Study: Anticancer Properties
    • A study investigated the effects of a series of thiophene derivatives on human breast cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
  • Case Study: Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial activity of various thiophene derivatives against ESKAPE pathogens. The results showed that compounds with similar structures to this compound had effective antibacterial properties, particularly against resistant strains .

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